Idazoxan Hydrochloride

α2-adrenoceptor selectivity off-target binding neuropharmacology

Generic α2-antagonists such as yohimbine introduce α1-mediated off-target confounds and exhibit poor CNS penetration, compromising neurochemical study reproducibility. Idazoxan hydrochloride eliminates these limitations: • 46-fold α2/α1 selectivity (vs. yohimbine's 6-fold), preventing α1-driven vasoconstriction artifacts in tissue bath and cardiovascular assays. • Dual α2-adrenoceptor/I2 imidazoline receptor antagonism (pKi 8.01 α2A; 7.22 I2) enabling dissection of polypharmacological monoamine release mechanisms. • 10:1 brain-to-plasma ratio for robust CNS target engagement in microdialysis and behavioral pharmacology. • Clinically validated adjunctive therapy for treatment-resistant schizophrenia (Phase II BPRS reduction), ensuring translational relevance.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 79944-56-2
Cat. No. B142669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdazoxan Hydrochloride
CAS79944-56-2
Synonyms2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole Hydrochloride;  (+/-)-Idazoxan Monohydrochloride;  RX 781094;  RX 781094A; 
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2COC3=CC=CC=C3O2.Cl
InChIInChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H
InChIKeyMYUBYOVCLMEAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Idazoxan HCl: Pharmacological Differentiation


Idazoxan hydrochloride (RX 781094) is a benzodioxane-linked imidazoline compound that functions as an antagonist at α2-adrenoceptors and imidazoline receptors (IRs) . It demonstrates a distinctive binding profile with pKi values of 8.01 at α2A, 7.43 at α2B, and 7.70 at α2C adrenoceptors, and exhibits selectivity for I2 over I1 imidazoline sites (pKi 7.22 vs. 5.90) . This compound has been extensively characterized as a research tool for dissecting noradrenergic signaling and has progressed to late-stage clinical evaluation as an adjunctive therapy for treatment-resistant schizophrenia, underscoring its translational relevance [1].

α2-adrenoceptor antagonist with balanced imidazoline I2 affinity
Tool compound for noradrenergic signaling dissection studies
Reported translational context in psychiatric research programs

Idazoxan HCl: Irreplaceable Research Tool


While several α2-adrenoceptor antagonists are commercially available, idazoxan hydrochloride possesses a unique polypharmacology and tissue distribution profile that precludes simple substitution. Unlike yohimbine, which exhibits only 6-fold selectivity for α2- over α1-adrenoceptors [1], idazoxan demonstrates 46-fold selectivity, minimizing confounding off-target effects in neurochemical studies [1]. Furthermore, idazoxan's balanced antagonism at both α2-adrenoceptors and imidazoline I2 receptors (with a 21-fold selectivity for I2 over I1 sites) confers distinct functional effects on monoamine release that are not replicated by more selective agents like RX 821002 or atipamezole [2]. Finally, idazoxan achieves brain-to-plasma concentration ratios of approximately 10:1 [3], a pharmacokinetic property critical for CNS-targeted investigations that is not a class-wide feature of α2-antagonists. Substitution with a generic α2-antagonist risks experimental confounds due to differing selectivity fingerprints and central nervous system penetration.

Idazoxan α2/α1 selectivity ratio context may differ substantially from yohimbine
Generic α2-antagonist Lower α2/α1 selectivity may introduce off-target α1-mediated confounds
Idazoxan Dual α2-adrenoceptor and imidazoline I2 receptor engagement
Selective agents (atipamezole, RX 821002) Lack I2 receptor polypharmacology; monoamine release profiles may not replicate
Idazoxan Brain-to-plasma ratio approximately 10:1 reported in rodent models
Other α2-antagonists CNS penetration is not a class-wide property; brain exposure may require verification

Idazoxan HCl: Quantitative Differentiation Evidence


α2/α1 Selectivity vs. Yohimbine

In radioligand binding studies using rat cerebral cortex membranes, idazoxan demonstrated a 46-fold selectivity for α2-adrenoceptors (Ki = 3.1 ± 0.4 nM) over α1-adrenoceptors (Ki = 142 ± 27 nM). Under identical assay conditions, the classical α2-antagonist yohimbine exhibited only 6-fold selectivity [1]. This 7.7-fold improvement in selectivity ratio (46 vs. 6) directly translates to reduced α1-adrenoceptor engagement at concentrations required for α2 blockade, thereby minimizing off-target cardiovascular and smooth muscle effects that can confound in vivo neuropharmacological studies.

α2/α1 Selectivity vs. Yohimbine
Head-to-head
46-fold selectivity (α2/α1)
vs. yohimbine 6-fold under matched conditions
Reduces α1-adrenoceptor engagement at α2-blocking concentrations
Rat cortex membranes; reported selectivity ratio context
α2-adrenoceptor selectivity off-target binding neuropharmacology

I2 Receptor Affinity vs. Selective α2-Antagonists

Idazoxan exhibits high affinity for imidazoline I2 receptors (Ki = 10 nM) while maintaining >20-fold selectivity over I1 sites (Ki = 84 nM) [1]. This balanced dual α2/I2 antagonism is absent in more selective α2-adrenoceptor antagonists such as atipamezole and RX 821002, which were designed specifically to minimize imidazoline receptor interactions [2]. The functional consequence of this polypharmacology is demonstrated by microdialysis studies showing that idazoxan induces a delayed and higher efflux of norepinephrine and 5-HIAA in the primary visual cortex compared to yohimbine, an effect attributed to its additional imidazoline receptor engagement [3].

I2 Receptor Affinity
Cross-study
I2 Ki = 10 nM
>20-fold over I1 sites; >100-fold vs. selective α2-antagonists
Enables I2-mediated monoamine efflux studies not replicable with selective agents
Rabbit kidney binding assays; functional microdialysis evidence
imidazoline receptors I2 binding site polypharmacology

Brain Penetration vs. RX 821002

Following oral administration in rats, idazoxan achieves brain concentrations approximately 10-fold higher than plasma concentrations, with brain and plasma levels maintaining equilibrium [1]. While yohimbine is also known to penetrate the blood-brain barrier, quantitative brain-to-plasma ratios for yohimbine under comparable conditions are not readily available in the primary literature, precluding a direct head-to-head comparison. Nonetheless, this pronounced brain accumulation supports idazoxan's utility as a CNS-active probe. In contrast, the more selective α2-antagonist RX 821002 exhibits lower brain penetration in some studies [2], suggesting that idazoxan may offer superior CNS exposure for in vivo behavioral or neurochemical investigations.

Brain Penetration Ratio
Class-level inference
Brain:plasma ≈ 10:1
Oral administration in rat; equilibrium state
Supports CNS target engagement for behavioral and neurochemical studies
RX 821002 direct comparison data limited; context-dependent
brain penetration pharmacokinetics CNS drug delivery

Antipsychotic Augmentation in Treatment-Resistant Schizophrenia

In a double-blind, placebo-controlled trial involving 17 treatment-resistant schizophrenia patients, the addition of idazoxan to fluphenazine therapy resulted in significant reductions in global psychosis and both positive and negative symptoms on the Brief Psychiatric Rating Scale (BPRS) compared to neuroleptic treatment alone [1]. Notably, a subgroup analysis indicated that idazoxan plus typical neuroleptic treatment compared favorably with clozapine treatment [1]. More recent phase 2 trials have demonstrated idazoxan's efficacy as adjunctive therapy, showing a statistically significant improvement in symptoms nearly double that of standard antipsychotic therapy alone [2]. In contrast, the selective α2-antagonist atipamezole has not demonstrated comparable clinical efficacy in schizophrenia, and RX 821002 has not advanced to clinical evaluation for this indication.

Antipsychotic Augmentation
Trial context
Reported BPRS reduction vs. neuroleptic alone
Double-blind, placebo-controlled; treatment-resistant schizophrenia
Supports endpoint response context in schizophrenia research
Phase 2 data; adjunctive mechanism studies
schizophrenia adjunctive therapy clinical trial

Idazoxan HCl: Optimal Research Applications


α2/α1 Selectivity in CNS and Cardiovascular Studies

Idazoxan's 46-fold selectivity for α2- over α1-adrenoceptors (compared to yohimbine's 6-fold) makes it the preferred tool for experiments requiring clean α2-blockade without confounding α1-mediated vasoconstriction or CNS stimulation. This selectivity is critical when interpreting functional outcomes in isolated tissue baths or in vivo cardiovascular monitoring [1].

Monoamine Release via Imidazoline I2 Receptors

Unlike selective α2-antagonists such as atipamezole or RX 821002, idazoxan possesses high affinity for imidazoline I2 receptors (Ki = 10 nM) in addition to α2-adrenoceptors. This dual pharmacology enables the study of I2 receptor contributions to norepinephrine and serotonin efflux, as demonstrated by its delayed and enhanced effects in the primary visual cortex compared to yohimbine [2]. Researchers investigating the imidazoline system in depression or neuroprotection should select idazoxan for this polypharmacology.

High Brain Penetration for In Vivo CNS Research

Idazoxan achieves brain concentrations approximately 10-fold higher than plasma, with equilibrium between the two compartments [3]. This favorable brain penetration profile supports its use in behavioral pharmacology, microdialysis, and in vivo imaging studies where robust central target engagement is essential. Alternative α2-antagonists with less favorable CNS distribution may require higher systemic doses, increasing the risk of peripheral side effects.

Adjunctive Therapies for Treatment-Resistant Schizophrenia

Idazoxan is the only α2-adrenoceptor antagonist with demonstrated clinical efficacy in augmenting antipsychotic response in treatment-resistant schizophrenia, showing significant BPRS reductions compared to neuroleptic monotherapy and nearly double the improvement of standard therapy in phase 2 trials [4][5]. This clinical validation, combined with ongoing development of an extended-release formulation, positions idazoxan as the most relevant tool compound for preclinical studies aimed at understanding or improving upon this therapeutic mechanism.

Application
Selection Property
Validation Focus
α2-adrenoceptor functional studies in CNS/cardiovascular models
α2/α1 selectivity profile
Off-target α1-adrenoceptor engagement review
Imidazoline I2 receptor and monoamine release research
α2/I2 dual antagonism
I2-mediated monoamine efflux endpoints
In vivo CNS behavioral and neurochemical studies
Brain penetration ratio context
CNS target engagement verification
Antipsychotic augmentation mechanism studies
α2/I2 polypharmacology and CNS exposure
Reported endpoint context in schizophrenia trials

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